REACTION_CXSMILES
|
[H-].[Na+].O[CH2:4][CH:5]([CH2:8][OH:9])[CH2:6][OH:7].IC.[C:12](OCC)(=O)C.CN([CH:21]=[O:22])C>>[CH3:12][O:9][CH2:8][CH:5]([CH2:4][O:22][CH3:21])[CH2:6][OH:7] |f:0.1|
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.56 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to reach room temperature over 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with brine (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica, ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to afford colourless oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |